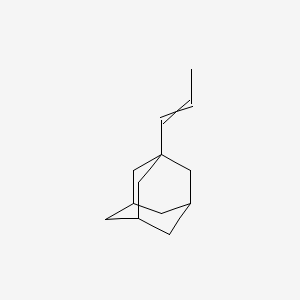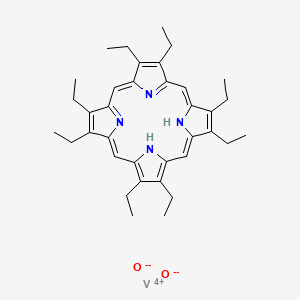
3,3',3''-Phosphoryltripropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,3’'-Phosphoryltripropanoic acid is a chemical compound with the molecular formula C9H15O7P. It is also known as tris(2-carboxyethyl)phosphine oxide. This compound is characterized by the presence of three carboxyethyl groups attached to a central phosphoryl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-Phosphoryltripropanoic acid typically involves the reaction of phosphoric acid with acrylonitrile, followed by hydrolysis. The reaction conditions include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the reaction.
Catalysts: Acidic or basic catalysts may be used to accelerate the reaction.
Solvents: Common solvents include water or organic solvents like ethanol.
Industrial Production Methods
Industrial production of 3,3’,3’'-Phosphoryltripropanoic acid follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Industrial reactors are used to handle the large volumes of reactants.
Continuous flow systems: These systems ensure a steady production rate and consistent product quality.
Purification: The final product is purified using techniques like crystallization or distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3’,3’'-Phosphoryltripropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The carboxyethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Various substituted phosphine oxides.
Aplicaciones Científicas De Investigación
3,3’,3’'-Phosphoryltripropanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is used in biochemical assays and as a stabilizing agent for proteins.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,3’,3’'-Phosphoryltripropanoic acid involves its interaction with molecular targets and pathways. The phosphoryl group can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, the carboxyethyl groups can participate in hydrogen bonding and other interactions, contributing to its stabilizing effects in biochemical applications.
Comparación Con Compuestos Similares
3,3’,3’'-Phosphoryltripropanoic acid can be compared with other similar compounds, such as:
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a reducing agent commonly used in biochemistry. Unlike 3,3’,3’'-Phosphoryltripropanoic acid, TCEP lacks the phosphoryl group.
Phosphorylcholine: This compound contains a phosphoryl group but has different substituents, leading to distinct chemical properties and applications.
The uniqueness of 3,3’,3’'-Phosphoryltripropanoic acid lies in its combination of carboxyethyl and phosphoryl groups, which confer specific reactivity and stability characteristics.
Propiedades
Fórmula molecular |
C9H15O7P |
|---|---|
Peso molecular |
266.18 g/mol |
Nombre IUPAC |
3-[bis(2-carboxyethyl)phosphoryl]propanoic acid |
InChI |
InChI=1S/C9H15O7P/c10-7(11)1-4-17(16,5-2-8(12)13)6-3-9(14)15/h1-6H2,(H,10,11)(H,12,13)(H,14,15) |
Clave InChI |
XJGZCDJZBUBTKW-UHFFFAOYSA-N |
SMILES canónico |
C(CP(=O)(CCC(=O)O)CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12515327.png)


![5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene](/img/structure/B12515338.png)

![2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)-](/img/structure/B12515351.png)
![8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12515360.png)

![4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12515371.png)
![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)

